N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline
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Overview
Description
N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline is a chemical compound with the molecular formula C11H15ClN2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a chloroaniline moiety
Mechanism of Action
Mode of Action
It is known that azetidine derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
Azetidine derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline typically involves the reaction of 3-chloroaniline with 2-(azetidin-1-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between the amine and the chloroaniline .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Azetidin-1-yl)ethyl]aniline
- N-[2-(Azetidin-1-yl)ethyl]-4-chloroaniline
- N-[2-(Azetidin-1-yl)ethyl]-2-chloroaniline
Uniqueness
N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)ethyl]-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-4-11(9-10)13-5-8-14-6-2-7-14/h1,3-4,9,13H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNRFGEZGKNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCNC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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